molecular formula C12H9ClFNO B1318589 3-Chloro-2-(2-fluorophenoxy)aniline CAS No. 946682-31-1

3-Chloro-2-(2-fluorophenoxy)aniline

Cat. No.: B1318589
CAS No.: 946682-31-1
M. Wt: 237.66 g/mol
InChI Key: VSEWXTDICHVHJF-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-fluorophenoxy)aniline is a halogenated aniline derivative characterized by a chloro substituent at the 3-position and a 2-fluorophenoxy group at the 2-position of the benzene ring. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 243.65 g/mol. This compound is synthesized via microwave-assisted methods, yielding ~87% under optimized conditions, as demonstrated in the preparation of analogous 2-(2-fluorophenoxy)aniline derivatives . Structural validation is achieved through LCMS, ¹H NMR, and ¹³C NMR analyses, confirming its aromatic substitution pattern and hydrogen bonding capacity (H-bond donors: 1; H-bond acceptors: 2) .

Properties

IUPAC Name

3-chloro-2-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-4-3-6-10(15)12(8)16-11-7-2-1-5-9(11)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEWXTDICHVHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589737
Record name 3-Chloro-2-(2-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-31-1
Record name 3-Chloro-2-(2-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-fluorophenoxy)aniline typically involves the reaction of 2-fluorophenol with 3-chloroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with 3-chloroaniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H10ClFNO
Molecular Weight : 267.67 g/mol

The presence of chlorine and fluorine atoms in the structure of 3-Chloro-2-(2-fluorophenoxy)aniline enhances its biological activity by improving binding affinity to target proteins. The compound's ability to penetrate cellular membranes is also influenced by its lipophilicity due to fluorination.

Medicinal Chemistry

This compound is being investigated for its potential use in pharmaceuticals. Its structure allows it to act as a building block for drug development, particularly in the synthesis of compounds targeting specific biological pathways.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In a comparative study, it showed a zone of inhibition of 15 mm against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µM, demonstrating its potential as an antimicrobial agent .
CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compound15 mm32 µM
Control Antibiotic (Cefoxitin)18 mm16 µM

Enzyme Interaction Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit cytochrome P450 enzymes, suggesting its role in drug metabolism modulation .

Antimalarial Activity

Recent studies have demonstrated promising antimalarial activity against Plasmodium falciparum and Plasmodium berghei. In vitro tests indicated that when combined with artesunate, the compound significantly inhibited parasite growth, showcasing its potential for malaria treatment .

  • In Vivo Studies : In mouse models, the combination therapy cleared all parasites at effective doses, indicating strong efficacy against malaria.

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various fluorinated compounds highlighted that this compound showed significant inhibition against bacterial strains. The results support its potential use in therapeutic applications .

Enzyme Interaction

Another investigation focused on the interaction of this compound with metabolic enzymes. It was noted that the presence of halogen atoms enhances biological activity, leading to variations in potency and selectivity towards specific targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the halogen substituents significantly enhance the biological activity of this compound. Modifications in the aromatic ring can lead to variations in potency and selectivity towards specific biological targets .

Comparison with Similar Compounds

Physicochemical Properties

Key computed properties and experimental

Compound Molecular Weight (g/mol) XLogP3 Rotatable Bonds Topological Polar Surface Area (Ų)
This compound 243.65 ~3.5* 2 35.2
3-Chloro-2-(phenethyloxy)aniline 247.72 3.8 4 35.2
3-Chloro-2-(2-naphthyloxy)aniline 269.72 4.6 2 35.2
3-Chloro-2-(methylsulfanyl)aniline 173.66 2.9 1 26.0

*Note: XLogP3 for this compound estimated based on analogs.

  • Lipophilicity: The naphthyloxy derivative (XLogP3 = 4.6) exhibits higher lipophilicity than the fluorophenoxy analog, suggesting enhanced membrane permeability .
  • Polarity: All phenoxy derivatives share identical polar surface areas, while sulfur-containing analogs (e.g., methylsulfanyl) show reduced polarity due to fewer H-bond acceptors .

Reactivity and Functional Group Impact

  • Electrophilic Substitution: The fluoro group in this compound acts as a weak electron-withdrawing group, directing further substitution to meta/para positions. In contrast, thioether groups (e.g., 3-Chloro-2-[(4-methylphenyl)thio]aniline) are more nucleophilic, enabling oxidative coupling or metal-catalyzed reactions .

Biological Activity

3-Chloro-2-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a subject of interest for studies related to antimicrobial and anticancer properties.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2-fluorophenol and 3-chloroaniline, often facilitated by a base such as potassium carbonate. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Involving the replacement of chlorine or fluorine atoms.
  • Oxidation Reactions : Leading to the formation of quinones or other oxidized derivatives.
  • Reduction Reactions : Such as the reduction of nitro groups to amines.

These reactions can be performed using common reagents like sodium hydroxide or potassium permanganate in appropriate solvents .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound's mechanism involves targeting specific cellular pathways that lead to cell death, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell growth and proliferation. The compound's halogenated structure enhances its binding affinity to these targets, which is crucial for its antimicrobial and anticancer effects .

Case Studies

  • Anticancer Study : A study involving the treatment of tumor-bearing mice with this compound showed a significant reduction in tumor size compared to untreated controls. Flow cytometry analysis indicated that the compound promoted apoptosis in cancer cells through activation of caspase pathways .
  • Antimicrobial Efficacy : In a comparative study against conventional antibiotics, this compound demonstrated superior activity against resistant strains of E. coli, suggesting its potential as a novel therapeutic agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound6.2525.72 ± 3.95
2-Chloro-3-(2-fluorophenoxy)aniline12.5Not reported
3-Fluoro-4-(2-chlorophenoxy)aniline5.0Not reported

This table illustrates that while all compounds exhibit antimicrobial properties, this compound shows promising anticancer activity at lower concentrations compared to its analogs.

Q & A

Q. What are the optimized synthetic routes for 3-Chloro-2-(2-fluorophenoxy)aniline?

A microwave-assisted synthesis method is highly efficient. Starting with 2-(2-fluorophenoxy)nitrobenzene, catalytic hydrogenation or polysulfide reduction yields the target compound. For example, using sodium polysulfide and controlled temperatures (30°C) achieves yields up to 87% with high purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How should researchers characterize this compound to confirm its structure?

Employ a combination of LCMS and NMR spectroscopy. LCMS (APCI-MS) confirms the molecular ion peak (e.g., observed [M+H]+ = 204.2 for C₁₂H₁₀FNO). ¹H NMR (300 MHz, DMSO-d₆) should show distinct aromatic proton splitting patterns, such as δ 7.37–7.30 (m, 1H) and 6.93–6.68 (m, 4H), with an amine proton signal at δ 5.01 (s, 2H). Cross-validate with ¹³C NMR and FTIR for functional group confirmation .

Q. What safety precautions are critical when handling this compound?

Follow GHS-compliant protocols: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation. Store in airtight containers at 0–6°C to prevent degradation. Immediate first-aid measures include eye rinsing with saline and skin decontamination using polyethylene glycol .

Q. What solvents are compatible with this compound for reaction design?

The compound dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or methanol. Avoid halogenated solvents like dichloromethane due to potential side reactions. Compatibility testing with reaction matrices is advised using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can conflicting data on reaction yields be systematically analyzed?

Apply Design of Experiments (DoE) frameworks, such as Box-Behnken designs, to isolate variables (e.g., temperature, catalyst loading). For instance, microwave power (150–300 W) and reaction time (10–30 min) can be optimized to resolve discrepancies between batch and flow synthesis yields .

Q. What mechanistic insights exist for the degradation of this compound under environmental conditions?

Photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under solar simulation shows pseudo-first-order kinetics. Hydroxyl radical (•OH) attack at the amine group initiates cleavage, forming chlorinated phenols as intermediates. Monitor degradation pathways via HPLC-MS/MS and quantify intermediates using isotope dilution .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and frontier molecular orbitals. Fukui indices identify electrophilic/nucleophilic sites—predicting regioselectivity in cross-coupling reactions. Validate models with experimental Hammett substituent constants .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Implement Process Analytical Technology (PAT) tools like in-line FTIR for real-time monitoring of nitro group reduction. Statistical Process Control (SPC) charts tracking pH (6.5–7.5) and residual solvent levels (e.g., <50 ppm DMF) ensure consistency. Pilot-scale trials with PAT reduce deviations .

Q. How does substituent position (Cl, F) influence electronic properties?

Comparative cyclic voltammetry reveals electron-withdrawing effects: the ortho-chloro group decreases HOMO energy (−5.8 eV vs. −5.3 eV for unsubstituted aniline), enhancing oxidative stability. Fluorine’s inductive effect further polarizes the aromatic ring, quantified via Hammett σₚ values (σₚ = 0.78 for 2-F) .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis?

Use orthogonal techniques: (1) Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with diode-array detection (220–280 nm). (2) Hydrophilic Interaction Chromatography (HILIC) for polar byproducts. Confirm identity via high-resolution MS (Q-TOF) and spiking with synthesized impurity standards .

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